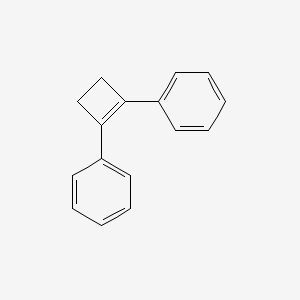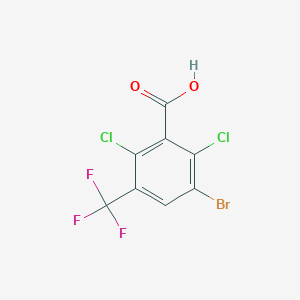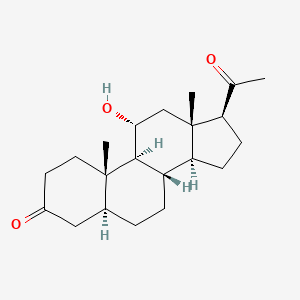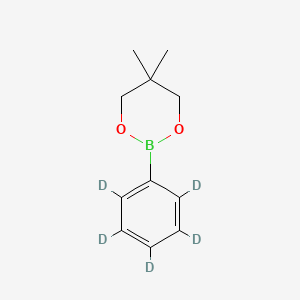
Halodrol-50
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Halodrol-50, also known as chlorodehydromethylandrostenediol, is a synthetic anabolic-androgenic steroid. It is a derivative of testosterone and is known for its ability to enhance muscle mass, strength, and athletic performance. This compound was initially developed by Gaspari Nutrition and has since become popular in the bodybuilding community .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Halodrol-50 is synthesized through a series of chemical reactions starting from dehydrochloromethyltestosterone (oral turinabol). The synthetic route involves the reduction of the carbonyl group in dehydrochloromethyltestosterone, followed by the separation of epimers by fractional crystallization from dichloromethane .
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is carefully controlled to ensure the purity and potency of the final product. The production also involves stringent quality control measures to comply with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Halodrol-50 undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Chlorinating agents like thionyl chloride and phosphorus pentachloride are employed.
Major Products Formed
The major products formed from these reactions include various chlorinated and hydroxylated derivatives of the parent compound. These derivatives exhibit different levels of anabolic and androgenic activity.
Applications De Recherche Scientifique
Halodrol-50 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of anabolic-androgenic steroids.
Biology: Investigated for its effects on muscle growth and protein synthesis.
Medicine: Studied for potential therapeutic uses in conditions like muscle wasting and osteoporosis.
Industry: Used in the development of performance-enhancing supplements and pharmaceuticals.
Mécanisme D'action
Halodrol-50 exerts its effects by binding to androgen receptors in muscle cells. Once bound, it activates the receptor, leading to an increase in protein synthesis and muscle growth. The compound also influences the expression of genes involved in muscle development and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Turinabol: Similar structure but differs in the presence of a hydroxyl group.
Methandienone: Another anabolic steroid with a similar mechanism of action.
Stanozolol: Known for its anabolic properties but with a different chemical structure.
Uniqueness
Halodrol-50 is unique due to its specific chemical modifications, which enhance its anabolic activity while minimizing androgenic side effects. The presence of a chlorine atom at the C4 position prevents aromatization, reducing the risk of estrogenic side effects .
Propriétés
Formule moléculaire |
C20H29ClO2 |
|---|---|
Poids moléculaire |
336.9 g/mol |
Nom IUPAC |
(8R,9R,10R,13S,14R,17S)-4-chloro-10,13,17-trimethyl-3,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H29ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,16,22-23H,4-7,10-11H2,1-3H3/t12-,13-,14-,16?,18-,19+,20+/m1/s1 |
Clé InChI |
ZHWBNJVZZYSUJZ-SCOHMAHWSA-N |
SMILES isomérique |
C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@]2(C)O)CCC4=C(C(C=C[C@]34C)O)Cl |
SMILES canonique |
CC12CCC3C(C1CCC2(C)O)CCC4=C(C(C=CC34C)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol](/img/structure/B13422159.png)
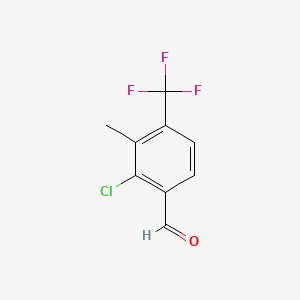
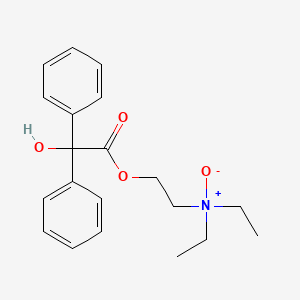
![Tert-butyl 3-[(4-methoxyphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate](/img/structure/B13422173.png)


